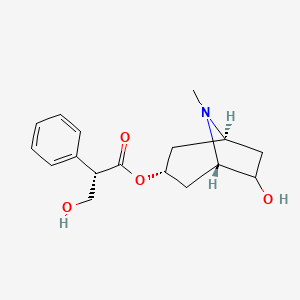
7-Hydroxyhyoscyamine
Overview
Description
7-Hydroxyhyoscyamine, also known as Anisodamine, is an anticholinergic and α1 adrenergic receptor antagonist . It is used in the treatment of acute circulatory shock in China . It is also known for its antibacterial properties and has been shown to inhibit the growth of several bacteria including Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli .
Synthesis Analysis
The synthesis of 7-Hydroxyhyoscyamine involves the enzyme hyoscyamine 6β-hydroxylase (H6H, EC 1.14.11.11). This enzyme catalyzes the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine (anisodamine) and subsequent oxidative ring-closure to the 6,7-β-epoxide .
Molecular Structure Analysis
The molecular formula of 7-Hydroxyhyoscyamine is C17H23NO4 . Its molecular weight is 305.37 g/mol .
Chemical Reactions Analysis
7-Hydroxyhyoscyamine is involved in the biosynthesis of the anticholinergic drug scopolamine. The enzyme hyoscyamine 6β-hydroxylase (H6H) catalyzes the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine (anisodamine) and subsequent oxidative ring-closure to the 6,7-β-epoxide .
Scientific Research Applications
Isolation and Characterization
7-Hydroxyhyoscyamine, a tropane alkaloid, was isolated along with other related compounds from the leaves of Duboisia hybrid and the hairy roots of Hyoscyamus albus. Its isolation contributes to the understanding of the chemical composition of these plants and their potential medicinal applications (Ishimaru & Shimomura, 1989).
Spectroscopic Analysis
Vibrational circular dichroism (VCD) spectroscopy was employed to determine the absolute configuration of natural diastereoisomers of 6beta-hydroxyhyoscyamine, showcasing the use of advanced spectroscopic methods in identifying and characterizing similar tropane alkaloids (Muñoz, Muñoz, & Joseph-Nathan, 2006).
Enzymatic Studies
Enzymatic studies on Hyoscyamus niger revealed that enzyme preparations from its cultured roots converted 6β-hydroxyhyoscyamine to scopolamine. This demonstrates the role of specific enzymes in the biosynthesis of tropane alkaloids, contributing to our understanding of plant biochemistry and potential applications in biotechnology (Hashimoto, Kohno, & Yamada, 1989).
Biotransformation Studies
The potential for biotechnological production of tropane alkaloids was explored by using recombinant Escherichia coli whole cells for the biotransformation of hyoscyamine into 6β-hydroxyhyoscyamine and scopolamine. This research demonstrates an alternative strategy for producing these bioactive compounds, which could be more efficient than extraction from natural plant sources (Cardillo et al., 2017).
Application in Pharmacology
While the focus here is on the scientific applications and not on pharmacology per se, it's noteworthy to mention that tropane alkaloids like 7-Hydroxyhyoscyamine and related compounds have been traditionally used in medicine due to their anticholinergic activity. This underlines the importance of these studies in enhancing our understanding of their potential therapeutic uses.
Genetically Engineered Cultures
Genetic engineering has been applied to modify root cultures for enhanced production of tropane alkaloids. This approach has shown promise in increasing the yield of these compounds, which could have significant implications for pharmaceutical manufacturing (Hashimoto, Yun, & Yamada, 1993).
Mechanism of Action
properties
IUPAC Name |
[(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQYWNWRJNXDEG-YFVFXCHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2C[C@H](C[C@H]1C(C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241683 | |
| Record name | 7-Hydroxyhyoscyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyhyoscyamine | |
CAS RN |
949092-65-3 | |
| Record name | 7-Hydroxyhyoscyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949092653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyhyoscyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYHYOSCYAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK9LA7J3XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




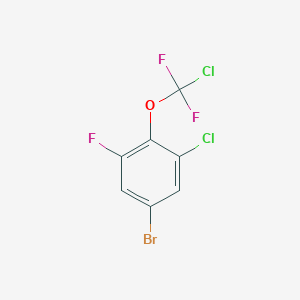
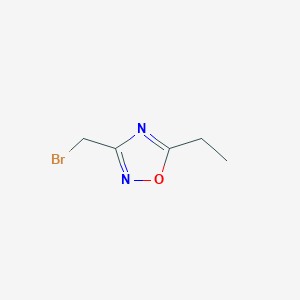
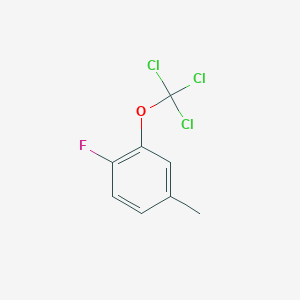
![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
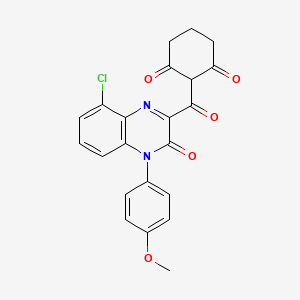

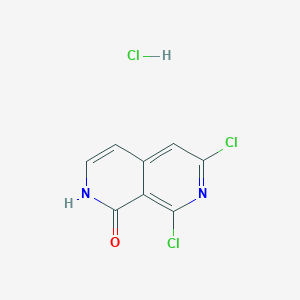
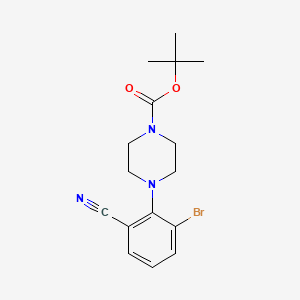

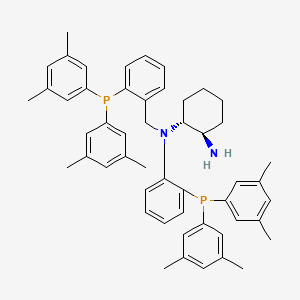
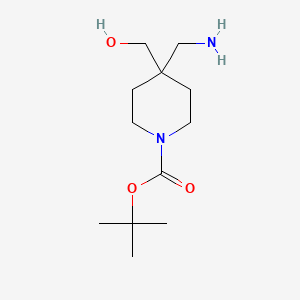
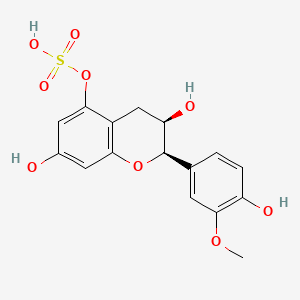
![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)